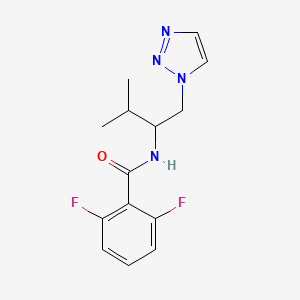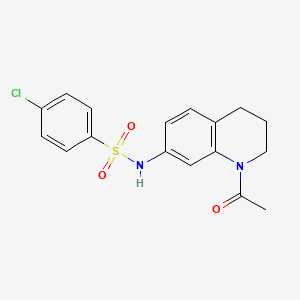
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide and related compounds has been explored in several studies. One approach to synthesizing benzenesulfonamides with quinoline moieties involves the reaction of ethyl quinoline-3-carboxylate with sulfonyl chlorides. This method has been shown to yield a series of compounds with varying degrees of inhibition against carbonic anhydrase isoforms I and II, highlighting the importance of the primary sulfonamide group for inhibitory activity . Another study reported the one-pot synthesis of a related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, under base conditions, which offered advantages such as excellent yields, short reaction times, and high purity . Additionally, the synthesis of N-(quinolin-8-yl)benzenesulfonamide derivatives was achieved through amidation reactions between 8-aminoquinoline and benzenesulfonyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single-crystal X-ray structure analysis, revealing a V-shaped molecule with two substituted benzene rings forming a dihedral angle of 84.31(9)° . Similarly, the crystal structure of quinolin-8-yl 4-chlorobenzoate was characterized by orthogonal orientation between aromatic rings in the solid state, with interactions such as C-H···N, C-H···O, Cl···π, and π···π .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in the context of their biological activity. The benzenesulfonamides incorporating quinoline moieties have been evaluated as inhibitors of carbonic anhydrase, with the most active derivative showing significant inhibitory potency . Additionally, N-(quinolin-8-yl)benzenesulfonamides have been identified as suppressors of the NFkappaB pathway, with potencies as low as 0.6 µM in cell-based assays . The fragmentation pathways of these compounds under electrospray ionization mass spectroscopy have also been studied, providing insights into their structural analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through various analytical techniques. Spectroscopic methods such as NMR, FT-IR, UV-Vis, and MS spectrometry have been employed to elucidate the structures of these compounds . Thermal properties have been investigated using differential scanning calorimetry (DSC) and thermogravimetry (TG), while crystallographic studies have provided insights into the solid-state conformations and interactions . These analyses contribute to a comprehensive understanding of the compounds' properties, which is essential for their potential application in medicinal chemistry.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEDWCRGBAEMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)
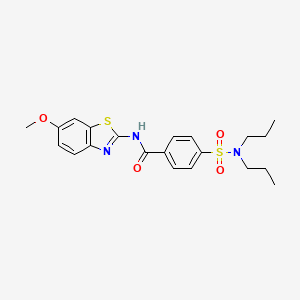
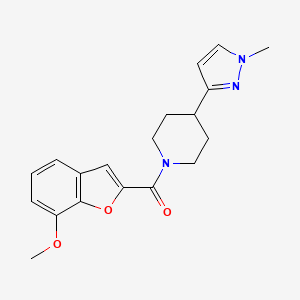
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3003209.png)
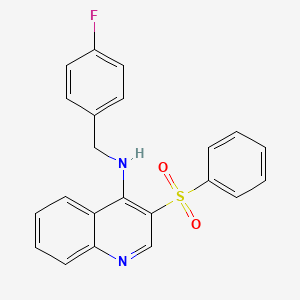
![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)
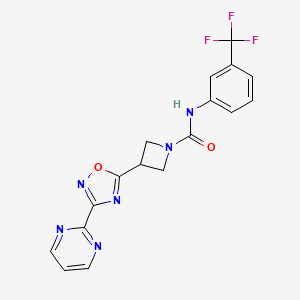
![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)
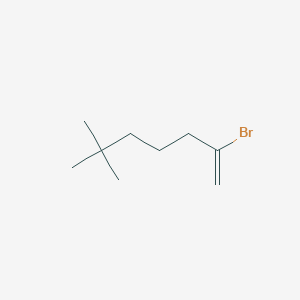


![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)
